(1S,4S)-1,4-diphenylbutane-1,4-diol
Description
Properties
Molecular Formula |
C16H18O2 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
(1S,4S)-1,4-diphenylbutane-1,4-diol |
InChI |
InChI=1S/C16H18O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2/t15-,16-/m0/s1 |
InChI Key |
FPJCDQHWOJGOKB-HOTGVXAUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC[C@@H](C2=CC=CC=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiopure 1s,4s 1,4 Diphenylbutane 1,4 Diol
Asymmetric Catalytic Reduction Strategies
The most direct and widely explored route to (1S,4S)-1,4-diphenylbutane-1,4-diol is the asymmetric reduction of the prochiral 1,4-diphenylbutane-1,4-dione. This transformation requires precise control over both enantioselectivity and diastereoselectivity to furnish the desired (S,S) isomer over the (R,R) and meso diastereomers. Various catalytic systems have been developed to achieve this, primarily focusing on transition metal-catalyzed hydrogenation and chiral borane-mediated reductions.
Transition Metal-Catalyzed Asymmetric Hydrogenation of 1,4-Diaryl-1,4-Diketones
Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. For 1,4-diketones, the challenge lies in controlling the stereochemistry at two newly formed chiral centers simultaneously.
The success of transition metal-catalyzed asymmetric hydrogenation hinges on the design of effective chiral ligands. These ligands coordinate to the metal center, creating a chiral environment that directs the approach of the substrate and the delivery of hydrogen, thereby inducing stereoselectivity.
A notable advancement in this area is the use of iridium complexes bearing chiral phosphine-oxazoline ligands. For instance, an efficient asymmetric hydrogenation of 1,4-diaryl-1,4-diketones has been reported using a chiral iridium complex with the f-amphox ligand. rsc.org This catalytic system has demonstrated the capability to produce a range of 1,4-diarylbutane-1,4-diols with exceptional enantioselectivities (up to >99.9% ee) and diastereoselectivities (up to >100:1 dr). rsc.org The development of such ligands is a continuous area of research, with efforts focused on creating a diverse "ligand toolbox" to efficiently synthesize valuable chiral products. wikipedia.org The design principles often involve creating rigid and sterically defined chiral pockets around the metal center. wikipedia.orgnih.gov
While rhodium and ruthenium catalysts are also widely used for the asymmetric hydrogenation of ketones, detailed applications for the specific synthesis of this compound are less commonly reported than for iridium. wikipedia.orgnih.govrsc.org However, the principles of using chiral diamine or bisphosphine ligands with these metals are well-established for other ketone substrates and represent a viable strategy. wikipedia.orgrsc.orgnih.gov
Achieving high stereoselectivity is not solely dependent on the catalyst and ligand; the reaction parameters play a crucial role. Factors such as solvent, temperature, pressure, and the choice of additives can significantly influence the outcome of the reaction. For instance, in the iridium-catalyzed hydrogenation with the f-amphox ligand, optimization of these parameters was key to achieving the reported high selectivities. rsc.org The optimization process often involves a systematic screening of conditions to find the ideal balance that favors the formation of the desired stereoisomer. General strategies for optimizing similar transformations, such as those seen in biocatalytic reactions, often involve factorial design experiments to efficiently map the effects of multiple variables. rsc.org
Chiral Borane-Mediated Asymmetric Reductions
Chiral borane (B79455) reagents are another cornerstone of asymmetric ketone reduction. The most prominent among these are oxazaborolidine catalysts, famously developed by Corey, Itsuno, and Bakshi (CBS reduction). These catalysts, generated in situ from a chiral amino alcohol and borane, can catalytically reduce prochiral ketones with high enantioselectivity. nih.gov
The asymmetric reduction of 1,4-diphenylbutane-1,4-dione has been accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF) in the presence of chiral reagents such as (S)-proline or (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol. These methods have been shown to produce the corresponding 1,4-diol with enantiomeric excesses ranging from 52% to 97%. The mechanism involves the formation of a chiral complex that delivers the hydride selectively to one face of the carbonyl group. Other modified borohydrides and boranes derived from chiral sources like pinene have also been employed for various enantioselective ketone reductions. uwindsor.ca
Other Organometallic Approaches for Stereoselective Diol Formation
Beyond catalytic hydrogenation and borane reductions, other organometallic approaches can be envisioned for the stereoselective synthesis of 1,4-diols. Asymmetric transfer hydrogenation, which typically uses isopropanol (B130326) or formic acid as the hydrogen source in the presence of a transition metal catalyst (e.g., ruthenium or rhodium), is a well-established method for ketone reduction. wikipedia.org While specific applications to 1,4-diphenylbutane-1,4-dione are not extensively detailed, the methodology holds promise.
Another strategy involves the catalytic enantioselective diboration of 1,3-dienes, followed by oxidation. While this produces unsaturated 1,4-diols, subsequent hydrogenation could yield the saturated diol. This pathway, however, introduces additional synthetic steps. rsc.org
Biocatalytic Synthesis and Deracemization Approaches
Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, particularly alcohol dehydrogenases (ADHs), can exhibit exquisite stereo- and regioselectivity under mild reaction conditions.
The biocatalytic reduction of 1,4-diphenylbutane-1,4-dione to the corresponding (1S,4S)-diol has been successfully demonstrated using an overexpressed alcohol dehydrogenase from Ralstonia sp. (RasADH) in E. coli. mdpi.com This enzymatic system achieved complete diastereo- and enantioselectivity, yielding the (1S,4S)-diol with >99% ee and 98% de. mdpi.com The reaction typically requires a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), to replenish the consumed NADPH. mdpi.com
Interestingly, by selecting a different commercially available ADH, the opposite enantiomer, (1R,4R)-1,4-diphenylbutane-1,4-diol, can also be synthesized with high enantioselectivity, showcasing the versatility of biocatalytic approaches. mdpi.com
The table below summarizes the results of the biocatalytic reduction of 1,4-diphenylbutane-1,4-dione using E. coli/RasADH under various conditions.
| Entry | Cosolvent (v/v) | Time (h) | Conversion (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) |
| 1 | THF (5%) | 24 | 56 | 98 | >99 |
| 2 | THF (5%) | 48 | 82 | 98 | >99 |
| 3 | None | 48 | 72 | 98 | >99 |
Data sourced from a study on the stereoselective enzymatic reduction of 1,4-diaryl-1,4-diones. mdpi.com
While direct asymmetric synthesis is often preferred, deracemization of a racemic mixture of the diol is another potential strategy. This can be achieved through a chemoenzymatic approach, which might involve the selective enzymatic acylation or hydrolysis of one enantiomer, followed by a chemical step to invert the stereocenter of the remaining enantiomer. For example, a common deracemization protocol for other diols involves lipase-catalyzed hydrolysis of a racemic diacetate, followed by a Mitsunobu reaction on the resulting alcohol to invert its stereochemistry, ultimately leading to a single enantiomer of the acetylated diol. researchgate.net Although not specifically reported for 1,4-diphenylbutane-1,4-diol, this principle represents a viable synthetic route.
Enantioselective Bioreduction of 1,4-Diaryl-1,4-Diketones Using Alcohol Dehydrogenases
The asymmetric reduction of prochiral ketones is a powerful method for producing chiral alcohols. semanticscholar.org Alcohol dehydrogenases (ADHs) are particularly effective biocatalysts for this transformation, offering high stereoselectivity under mild reaction conditions. mdpi.comnih.gov The enzymatic reduction of 1,4-diphenylbutane-1,4-dione to this compound is a direct and efficient route to the desired enantiopure product. mdpi.com
The successful synthesis of this compound via bioreduction hinges on the selection of a suitable alcohol dehydrogenase. A screening of commercially available ADHs can identify enzymes with the desired activity and stereoselectivity. For instance, in a study screening various ADHs for the reduction of 1,4-diphenylbutane-1,4-dione, several enzymes showed moderate to high conversion rates. mdpi.com Notably, an overexpressed ADH from Ralstonia sp. (E. coli/RasADH) was identified as a highly active and stereoselective biocatalyst, yielding the (1S,4S)-diol with excellent selectivity. mdpi.com Conversely, other enzymes, such as ADH-P2-D03, were found to produce the opposite (1R,4R) enantiomer, demonstrating that access to both enantiomers is possible by selecting the appropriate biocatalyst. mdpi.com
| Enzyme | Conversion (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) | Configuration |
| E. coli/RasADH | 82 | 98 | >99 | (1S,4S) |
| ADH-P2-A01 | 89 | 99 | >99 | (1S,4S) |
| ADH-P2-C02 | 69 | 98 | >99 | (1S,4S) |
| ADH-P2-D03 | 82 | 74 | >99 | (1R,4R) |
Table 1: Bioreduction of 1,4-diphenylbutane-1,4-dione using various alcohol dehydrogenases. Data sourced from a 2020 study by MDPI. mdpi.com
Beyond screening, protein engineering is employed to enhance the catalytic properties of ADHs for sterically demanding substrates like diaryl ketones. rsc.org Often, the low activity and stereoselectivity of wild-type enzymes hinder their application for these molecules. rsc.org Engineering strategies, such as iterative "shrinking mutagenesis," have been used to modify the binding pocket of ADHs like the one from Lactobacillus kefiri (LkADH). rsc.org This approach involves mutating amino acids to smaller ones, thereby reducing steric hindrance in the active site. rsc.org This can lead to mutants with significantly increased activity and stereoselectivity. rsc.org Molecular simulations have revealed that such mutations can induce a more open binding loop and create more favorable noncovalent interactions between the enzyme and the substrate. rsc.org
Optimizing the reaction conditions is crucial for maximizing the yield and enantiomeric purity of the final product. Key parameters include substrate concentration, temperature, pH, and the use of co-solvents to solubilize hydrophobic substrates like 1,4-diphenylbutane-1,4-dione. mdpi.com For example, the addition of dimethyl sulfoxide (B87167) (DMSO) as a co-solvent is often necessary. mdpi.com
A critical aspect of ADH-catalyzed reductions is the regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH). semanticscholar.org A common and cost-effective method is the "substrate-coupled" approach, where a sacrificial alcohol, such as isopropanol, is added in excess to the reaction mixture. mdpi.com The ADH oxidizes the isopropanol to acetone, which in turn reduces the NAD(P)+ back to NAD(P)H. Another efficient system involves using glucose and a second enzyme, glucose dehydrogenase (GDH), to drive cofactor regeneration. mdpi.com
The optimization of reaction time can also significantly impact the conversion rate. In the bioreduction of 1,4-diphenylbutane-1,4-dione using E. coli/RasADH, extending the reaction time from 24 to 48 hours increased the conversion from 56% to 82%, while maintaining excellent diastereomeric and enantiomeric excess (>98% de, >99% ee). mdpi.com
Chemoenzymatic Desymmetrization of Prochiral Diol Precursors
An alternative strategy for producing enantiopure diols is the desymmetrization of prochiral or meso precursors. capes.gov.brcapes.gov.br This approach utilizes enzymes, typically lipases, to selectively modify one of the two identical functional groups in a symmetric molecule, thereby creating a chiral product. capes.gov.br
Lipases are widely used for the enantioselective acylation of diols or the hydrolysis of corresponding diesters. capes.gov.br In a desymmetrization reaction, the lipase (B570770) catalyzes the transfer of an acyl group to one of the two hydroxyl groups of a prochiral diol, resulting in an enantiomerically enriched monoester. capes.gov.br The choice of acyl donor is important; highly reactive reagents like 1-ethoxyvinyl 2-furoate have proven effective for the desymmetrization of various prochiral 1,3-diols, yielding monoesters with high enantiomeric excess (82-99% ee). capes.gov.br
Alternatively, the enantioselective hydrolysis of a prochiral diester can be employed. In this method, a lipase selectively hydrolyzes one of the two ester groups, leading to a chiral monoester. For example, Amano Lipase AK has been used to catalyze the hydrolysis of a dibutyrate to furnish a key chiral monoester intermediate. capes.gov.br The optimization of these enzymatic processes, whether through acylation or hydrolysis, is a practical route for the large-scale synthesis of valuable chiral building blocks. capes.gov.br
Diastereoselective and Resolution Techniques for 1,4-Diphenylbutane-1,4-diol
Classical resolution remains a viable method for separating enantiomers. This technique relies on the conversion of a racemic mixture into a pair of diastereomers, which, due to their different physical properties, can be separated. libretexts.org
The resolution of racemic diols can be achieved by reacting them with a chiral resolving agent to form diastereomeric derivatives that can be separated by crystallization. libretexts.org A notable method for the purification of diastereomeric 1,4-diphenylbutane-1,4-diol involves the use of (S)-proline and boric acid. researchgate.net This combination forms diastereomeric complexes with the diol, allowing for the isolation of the (R,R)-isomer with high enantiomeric excess (98% e.e.) through crystallization. researchgate.net This demonstrates that even when a mixture of diastereomers is present, a chiral resolving agent can selectively complex with one isomer, facilitating its purification. researchgate.net The general principle involves reacting the racemic mixture with a single enantiomer of a chiral acid or base to form diastereomeric salts. libretexts.org These salts, possessing different solubilities, can then be separated by fractional crystallization. libretexts.org After separation, the resolving agent is removed to yield the pure enantiomer. libretexts.org
Kinetic Resolution Strategies
The synthesis of enantiopure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials science industries. For chiral molecules like this compound, which possess two stereocenters, achieving high enantiomeric and diastereomeric purity is crucial. One powerful strategy for obtaining such enantiopure compounds is kinetic resolution. This technique relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer from the derivatized, faster-reacting one.
Kinetic resolution can be broadly categorized into enzymatic and non-enzymatic methods. Both approaches have been successfully applied to the resolution of various chiral alcohols and diols, and the principles are directly applicable to the resolution of racemic (±)-1,4-diphenylbutane-1,4-diol.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a widely employed method due to the high enantioselectivity and mild reaction conditions offered by enzymes, particularly lipases. In the context of resolving a racemic diol like (±)-1,4-diphenylbutane-1,4-diol, a common approach is the enantioselective acylation of one of the enantiomers. In this process, a lipase is used to catalyze the transfer of an acyl group (often from an activated ester like vinyl acetate) to one of the hydroxyl groups of the diol. The enzyme's chiral active site preferentially accommodates one enantiomer of the diol, leading to its selective acylation.
For instance, while specific studies on the kinetic resolution of (±)-1,4-diphenylbutane-1,4-diol are not extensively reported, the successful resolution of the structurally similar, bulkier 1-phenylpentane-1,4-diol has been achieved through lipase-catalyzed acylation. researchgate.net This demonstrates the feasibility of applying this methodology to related substrates. The general scheme for a lipase-catalyzed kinetic resolution of a racemic diol is depicted below:
(±)-diol + acyl donor --(Lipase)--> (+)-monoester + (-)-diol (unreacted)
The success of the resolution is quantified by the enantiomeric excess (e.e.) of both the product and the remaining substrate, and the conversion percentage. Ideally, at 50% conversion, both the acylated product and the unreacted alcohol would be obtained with high enantiomeric purity.
A variety of lipases are commercially available and can be screened for their effectiveness in resolving a particular substrate. Common choices include lipases from Candida antarctica (CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia (PCL), and porcine pancreatic lipase (PPL). The choice of solvent and acyl donor can also significantly impact the enantioselectivity and reaction rate.
Non-Enzymatic Kinetic Resolution
While enzymatic methods are powerful, non-enzymatic kinetic resolution using chiral metal complexes or organocatalysts offers a complementary approach. researchgate.net These methods can be advantageous in terms of substrate scope and scalability. For chiral diols, a common strategy involves the use of a chiral acylation catalyst that selectively acylates one of the enantiomers.
These catalysts are often chiral amines or phosphines that act as nucleophilic catalysts, forming a highly reactive, chiral acylating agent in situ. The enantioselectivity arises from the diastereomeric transition states formed between the chiral catalyst and each enantiomer of the diol.
While specific non-enzymatic kinetic resolution protocols for (±)-1,4-diphenylbutane-1,4-diol are not prominently documented, the principles of asymmetric catalysis suggest that screening a variety of chiral catalysts could lead to a successful resolution.
Illustrative Research Findings
To illustrate the data obtained from a kinetic resolution study, the following table presents hypothetical results for the lipase-catalyzed kinetic resolution of a generic racemic 1,4-diol, based on typical outcomes reported for similar compounds.
| Entry | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) |
| 1 | Novozym 435 | Vinyl Acetate | Toluene | 24 | 48 | >99 (S) | 95 (R) |
| 2 | PCL | Isopropenyl Acetate | Hexane | 48 | 51 | 98 (S) | >99 (R) |
| 3 | PPL | Vinyl Butyrate | Dioxane | 72 | 45 | 92 (S) | 96 (R) |
This table is illustrative and does not represent actual experimental data for this compound.
Fundamental Stereochemical and Structural Investigations of 1s,4s 1,4 Diphenylbutane 1,4 Diol
Elucidation of Absolute and Relative Stereochemistry
The precise arrangement of atoms in (1S,4S)-1,4-diphenylbutane-1,4-diol, both in terms of the relative orientation of its two stereocenters (relative stereochemistry) and their actual spatial orientation (absolute stereochemistry), is determined through a combination of spectroscopic and chiroptical techniques.
Spectroscopic Methods for Stereoisomer Differentiation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the diastereomers of 1,4-diphenylbutane-1,4-diol (the syn and anti forms) and for assessing the enantiomeric purity of the (1S,4S) isomer.
In the ¹H NMR spectrum, the protons attached to the carbon atoms bearing the hydroxyl groups (the carbinolic protons) are particularly informative. The coupling constants between these protons and the adjacent methylene (B1212753) protons can help distinguish between the syn and anti diastereomers. For the (1S,4S) or syn isomer, specific chemical shifts are observed. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound shows a multiplet for the ten aromatic protons between δ 7.40 and 7.23 ppm. The two carbinolic protons appear as a multiplet in the range of δ 4.85 to 4.52 ppm, while the four methylene protons are observed as a multiplet between δ 1.98 and 1.76 ppm. The two hydroxyl protons present as a singlet at δ 2.87 ppm.
To determine the enantiomeric purity, chiral derivatizing agents are often employed. These agents react with the diol to form diastereomeric derivatives that exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the quantification of each enantiomer in the mixture.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic | 7.40 - 7.23 | m |
| Carbinolic | 4.85 - 4.52 | m |
| Methylene | 1.98 - 1.76 | m |
| Hydroxyl | 2.87 | s |
| Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃. |
Optical Rotation and Chiroptical Properties for Absolute Configuration Assignment
Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are indispensable for assigning the absolute configuration of this compound.
Optical rotation , the measurement of the rotation of plane-polarized light by a chiral compound, provides a fundamental indication of the compound's chirality. While a specific optical rotation value for this compound is not widely reported in publicly available literature, the sign and magnitude of the rotation are key identifiers for this enantiomer.
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are more sophisticated chiroptical techniques that provide detailed information about the stereochemistry of a molecule. The ECD spectrum arises from the differential absorption of left and right circularly polarized light by the chromophores in the molecule, such as the phenyl groups in this case. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a unique fingerprint for a specific enantiomer.
The absolute configuration is often determined by comparing the experimentally measured ECD or VCD spectrum with the spectrum predicted by quantum chemical calculations, typically using time-dependent density functional theory (TD-DFT). A good match between the experimental and calculated spectra for a given configuration allows for a confident assignment of the absolute stereochemistry. For C2-symmetric diols, the exciton (B1674681) coupling between the aromatic chromophores can give rise to a characteristic bisignate Cotton effect in the ECD spectrum, the sign of which can be correlated to the absolute configuration of the diol.
Conformational Analysis and Intramolecular Interactions
The biological activity and stereoselectivity of this compound in chemical reactions are heavily influenced by its preferred three-dimensional shape, or conformation. This conformation is dictated by a balance of various intramolecular interactions.
X-ray Crystallographic Analysis of this compound and its Complexes
For related C2-symmetric diols, X-ray crystallography has confirmed that the molecule often adopts a conformation where the two hydroxyl groups and the two bulky phenyl groups are positioned to minimize steric hindrance while allowing for favorable intramolecular interactions. In the solid state, intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules is a dominant feature, leading to the formation of extended networks.
| Compound | Crystal System | Space Group | Key Torsion Angles (°) |
| 1,4-Diphenylbutane-1,4-dione | Orthorhombic | P2₁2₁2₁ | O1—C7—C8—C8ⁱ: -9.8(4) |
| (a related C2-symmetric diol) | Monoclinic | P2₁/c | (Data not available) |
| Table 2: Representative Crystallographic Data for 1,4-Diphenylbutane-1,4-dione. Data for this compound is not currently available in public databases. |
Computational Studies on Conformation and Energy Minima
In the absence of experimental crystal structure data, computational methods are invaluable for predicting the stable conformations of this compound. These studies typically involve a systematic search of the conformational space to identify low-energy structures.
For 1,4-diols, the flexibility of the butane (B89635) backbone allows for several possible conformations. A key factor influencing the conformational preference is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. This interaction, where one hydroxyl group acts as a hydrogen bond donor and the other as an acceptor, can lead to a pseudo-cyclic arrangement that stabilizes the molecule.
Computational studies on similar 1,4-diols have shown that the relative orientation of the two phenyl groups is also critical. The most stable conformations will balance the stabilizing effect of intramolecular hydrogen bonding with the destabilizing steric repulsion between the bulky phenyl groups. The lowest energy conformers are those that achieve an optimal geometry for the hydrogen bond without introducing significant steric strain.
C2-Symmetry Implications in the Molecular Architecture of this compound
The most defining structural feature of this compound is its C2-symmetry. This means that the molecule can be rotated by 180 degrees around a central axis and remain indistinguishable. This symmetry element has profound implications for the molecule's properties and applications.
The C2-symmetry reduces the number of unique chemical environments in the molecule, which simplifies its NMR spectrum. More importantly, this symmetry is a key feature in many successful chiral catalysts and auxiliaries. In catalysis, a C2-symmetric ligand, when complexed to a metal center, creates a chiral environment that is highly ordered and predictable. This allows for the effective transfer of chirality from the ligand to the substrate in a chemical reaction, leading to high enantioselectivity.
The C2-symmetric arrangement of the two phenyl groups and two hydroxyl groups in this compound creates a well-defined chiral pocket. This pocket can selectively bind to one enantiomer of a racemic substrate, a process known as chiral recognition. This property is fundamental to its use in the resolution of racemates and as a chiral stationary phase in chromatography. The predictable and well-defined nature of the C2-symmetric architecture is therefore central to the utility of this compound in stereoselective synthesis.
Applications of 1s,4s 1,4 Diphenylbutane 1,4 Diol in Advanced Organic Synthesis and Catalysis
Development and Utilization as Chiral Ligands in Asymmetric Catalysis
While (1S,4S)-1,4-diphenylbutane-1,4-diol itself is not commonly employed directly as a ligand in asymmetric catalysis, its structural motif is a key feature in the design of more complex and highly effective chiral ligands. The C₂-symmetry of the diol is a desirable characteristic in ligand design, as it can reduce the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivity. researchgate.net The primary utility of the diol in this context is as a chiral precursor for the synthesis of ligands that are then incorporated into transition metal catalyst systems.
The true value of this compound becomes apparent when it is converted into chiral ligands, such as (2R,5R)-2,5-diphenylpyrrolidine. This derivative has been successfully integrated into iridium and palladium catalyst systems, demonstrating the indirect but significant role of the parent diol in the development of advanced catalytic processes.
Cyclometalation of (2R,5R)-2,5-diphenylpyrrolidine with half-sandwich iridium(III) and rhodium(III) complexes, such as [(η⁵-Cp*)MCl₂]₂ (where M = Ir or Rh), has been shown to yield cationic cyclometalated amine complexes. acs.orgacs.org These resulting iridium complexes have been investigated as catalysts for the hydrogen transfer reduction of ketones and imines. acs.org A key advantage of using a C₂-symmetric ligand like (2R,5R)-2,5-diphenylpyrrolidine is the ability to generate a well-defined chiral environment around the metal center, which is crucial for achieving high enantioselectivity in catalytic transformations.
In the realm of palladium catalysis, ligands derived from the 2,5-diarylpyrrolidine scaffold have proven effective. For instance, chiral bishydrazone ligands synthesized from 2,5-diarylpyrrolidines have been utilized in palladium-catalyzed atroposelective cross-coupling reactions with aryldimethylsilanolates. nih.gov Furthermore, phosphoramidite (B1245037) ligands that incorporate a chiral pyrrolidine (B122466) unit, accessible from precursors like this compound, have been developed for enantioselective palladium-catalyzed trimethylenemethane [3+2] cycloadditions. nih.gov
The structure of the chiral ligand is paramount in determining the enantioselectivity and the mechanistic pathway of a catalytic reaction. For ligands derived from this compound, such as (2R,5R)-2,5-diphenylpyrrolidine, the C₂-symmetry and the stereochemistry of the two phenyl groups create a well-defined chiral pocket around the metal center. This steric environment dictates the facial selectivity of substrate approach to the catalytic site, thereby controlling the stereochemical outcome of the reaction.
In iridium-catalyzed transfer hydrogenation, for example, the cyclometalated iridium-amine complex creates a chiral environment that differentiates between the two prochiral faces of a ketone or imine substrate. The stereochemistry of the ligand directly influences which enantiomer of the product is formed preferentially. The mechanism often involves a concerted outer-sphere hydrogen transfer from the iridium hydride to the substrate, with the chiral ligand framework guiding the substrate into a specific orientation.
Similarly, in palladium-catalyzed allylic alkylation, the chiral ligand modifies the electronic and steric properties of the palladium center. The binding of the ligand to the palladium creates a chiral environment that influences the nucleophilic attack on the π-allyl palladium intermediate, leading to the preferential formation of one enantiomer of the product. The rigidity and steric bulk of the 2,5-diphenylpyrrolidine (B1257105) backbone are critical factors in achieving high levels of enantiocontrol.
Role as a Chiral Building Block for Complex Enantiopure Molecules
Beyond its role as a precursor to chiral ligands, this compound serves as a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules, most notably chiral pyrrolidine derivatives.
The C₂-symmetric (2R,5R)-2,5-diphenylpyrrolidine is a prominent example of a chiral pyrrolidine derivative that can be synthesized from a 1,4-diol precursor. nih.gov While the direct synthesis from this compound is not extensively documented, the general transformation of 1,4-diols to pyrrolidines is a well-established synthetic strategy. This conversion typically involves the substitution of the two hydroxyl groups with a nitrogen-containing moiety, followed by cyclization.
The formation of a pyrrolidine ring from a 1,4-diol precursor can be achieved through several mechanistic pathways. A common approach involves a double nucleophilic substitution reaction. The hydroxyl groups of the diol are first converted into good leaving groups, such as tosylates or halides. Subsequent reaction with a primary amine or an ammonia (B1221849) equivalent leads to a double N-alkylation, forming the pyrrolidine ring. The stereochemistry of the diol is transferred to the resulting pyrrolidine, with the (1S,4S)-diol leading to the (2R,5R)-pyrrolidine.
Alternatively, catalytic methods have been developed for the N-heterocyclization of diols with amines. For instance, iridium complexes can catalyze the annulation of diols and primary amines through a "borrowing hydrogen" mechanism. organic-chemistry.org In this process, the diol is first dehydrogenated to the corresponding diketone, which then undergoes condensation with the amine to form a dihydropyrrole intermediate. Subsequent intramolecular reductive amination, using the hydrogen borrowed in the initial step, yields the pyrrolidine. The stereochemical integrity of the chiral centers is a critical aspect of this transformation.
Another method involves the cyclization of 1,4-diols using dimethyl carbonate in the presence of a base, which has been shown to proceed with retention of chirality. researchgate.net Although this method typically yields tetrahydrofuran (B95107) derivatives, similar principles of intramolecular cyclization can be applied to the synthesis of nitrogen-containing heterocycles.
Table 1: Key Research Findings on the Application of (2R,5R)-2,5-Diphenylpyrrolidine
| Application Area | Metal | Reaction Type | Key Finding | Reference |
| Asymmetric Catalysis | Iridium | Hydrogen Transfer Reduction | Cyclometalated iridium-amine complexes are effective catalysts. | acs.orgacs.org |
| Asymmetric Catalysis | Palladium | Atroposelective Cross-Coupling | Chiral bishydrazone ligands from 2,5-diarylpyrrolidines show good efficiency. | nih.gov |
| Asymmetric Catalysis | Palladium | [3+2] Cycloaddition | Phosphoramidite ligands with a pyrrolidine backbone are used. | nih.gov |
| Organic Synthesis | - | Chiral Building Block | Precursor to valuable chiral pyrrolidines. | nih.gov |
Chiral 2,5-diarylpyrrolidines, such as (2R,5R)-2,5-diphenylpyrrolidine, are not only valuable as ligands for transition metal catalysis but also as organocatalysts. For example, (2R,5R)-diphenylpyrrolidine has been used to catalyze the direct organocatalytic asymmetric α-chlorination of aldehydes, yielding α-chloro aldehydes with high enantioselectivity. acs.org These chiral building blocks can be further transformed into other valuable molecules, such as α-chloro alcohols.
The pyrrolidine scaffold is a privileged motif in a wide range of biologically active molecules and natural products. Therefore, the ability to synthesize enantiomerically pure 2,5-diarylpyrrolidines from readily available chiral diols like this compound is of significant importance in medicinal chemistry and drug discovery.
Precursor to Other Chiral Heterocyclic Scaffolds (e.g., Tetrahydrofurans, Thiomorpholines)
The transformation of 1,4-diols into five-membered heterocyclic rings is a fundamental process in organic synthesis. The stereochemistry of the starting diol can be directly translated into the newly formed ring, making chiral diols valuable precursors to enantiopomerically enriched heterocycles.
Similarly, the synthesis of chiral thiomorpholines, which are sulfur-containing six-membered heterocycles, from 1,4-diols is a plausible synthetic route. This would typically involve the conversion of the diol to a derivative containing a leaving group and a protected amine, followed by intramolecular cyclization with a sulfur nucleophile. While the synthesis of C2-symmetric 2,5-diphenyl-pyrrolidine derivatives from a similar 1,4-diol has been reported, the direct synthesis of thiomorpholines from this compound remains an area for future investigation.
Desymmetrization of Related Prochiral Diols for Chiral Product Formation
The desymmetrization of meso compounds, which contain a plane of symmetry but are achiral, is a powerful strategy for generating chiral molecules. In this context, a chiral auxiliary derived from this compound could theoretically be employed to selectively react with one of the two identical functional groups of a prochiral diol, thereby inducing chirality.
The general principle involves the formation of a chiral acetal (B89532) or ketal between the chiral diol auxiliary and a prochiral diol. The steric environment created by the chiral auxiliary would then direct subsequent reactions to one of the enantiotopic hydroxyl groups of the prochiral diol. Despite the elegance of this strategy, there are no specific reports in the scientific literature demonstrating the use of this compound or its derivatives for the desymmetrization of related prochiral diols. Research in this area has focused on other chiral catalysts and auxiliaries for the desymmetrization of meso-diols.
Potential as a Chiral Auxiliary in Stereoselective Reactions
A chiral auxiliary is a temporary chiral appendage that directs the stereochemical outcome of a reaction. The auxiliary is later removed, having imparted its chirality to the substrate. The C2-symmetric nature of this compound makes it an attractive candidate for a chiral auxiliary.
For instance, it could be attached to a carbonyl compound to form a chiral acetal. The bulky phenyl groups of the diol would then create a chiral pocket around the reactive center, influencing the approach of incoming reagents in reactions such as diastereoselective alkylations or reductions. The stereochemical outcome would be dictated by the configuration of the diol.
Furthermore, derivatives of this compound could potentially serve as chiral ligands in metal-catalyzed asymmetric reactions. The two hydroxyl groups can be modified to coordinate with a metal center, creating a chiral environment that influences the stereoselectivity of the catalyzed transformation.
Despite these promising prospects, the application of this compound as a chiral auxiliary in stereoselective reactions is not well-documented in the available scientific literature. While the principles of chiral auxiliary-based synthesis are well-established, their specific application with this particular diol awaits detailed investigation and reporting of research findings.
Future Prospects and Emerging Research Areas for 1s,4s 1,4 Diphenylbutane 1,4 Diol
Innovation in Sustainable and Green Synthetic Methodologies for its Preparation
The increasing demand for enantiomerically pure compounds has driven the development of sustainable and green synthetic methods. For the preparation of (1S,4S)-1,4-diphenylbutane-1,4-diol, biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical reductions.
Enzymatic Reduction of 1,4-Diphenylbutane-1,4-dione:
A key green approach to synthesizing this compound involves the stereoselective enzymatic reduction of the prochiral precursor, 1,4-diphenylbutane-1,4-dione. Alcohol dehydrogenases (ADHs) have shown remarkable efficiency and selectivity in this transformation. These enzymes, operating under mild conditions in aqueous media, offer a sustainable alternative to metal-based catalysts and stoichiometric reducing agents that often pose environmental concerns. mdpi.comnih.gov
Research has demonstrated that by selecting the appropriate ADH, it is possible to achieve high conversions and excellent diastereo- and enantiomeric excess for the desired (1S,4S)-diol. For instance, ADH from Ralstonia sp. (RasADH) has been identified as a highly active and stereoselective biocatalyst for the synthesis of a range of 1,4-diaryl-1,4-diols, including the (1S,4S)-isomer of 1,4-diphenylbutane-1,4-diol. mdpi.com The versatility of biocatalysis is further highlighted by the fact that different enzymes can be used to produce the opposite (1R,4R)-enantiomer, providing access to a broader range of chiral building blocks. mdpi.com
The advantages of enzymatic reductions align with the principles of green chemistry, including high atom economy, reduced waste generation, and the use of renewable catalysts. chiralpedia.commdpi.com Future research in this area is likely to focus on:
Enzyme Engineering: Tailoring the active sites of ADHs through directed evolution and rational design to enhance their substrate scope, stability, and catalytic efficiency for the synthesis of this compound and its derivatives.
Whole-Cell Biocatalysis: Utilizing whole microorganisms expressing the desired ADHs to simplify the process and eliminate the need for enzyme purification, thereby reducing costs. nih.gov
Immobilization Techniques: Developing robust methods for immobilizing ADHs to improve their reusability and operational stability in industrial-scale processes.
| Enzyme Source | Product Stereochemistry | Key Advantages |
| Ralstonia sp. (RasADH) | (1S,4S) | High conversion, excellent diastereo- and enantioselectivity |
| Other specific ADHs | (1R,4R) | Access to the opposite enantiomer |
Exploration of Novel Catalytic Applications Beyond Current Scope
While this compound is a well-established precursor for C2-symmetric ligands like (2S,5S)-2,5-diphenylpyrrolidine, its direct application or the application of its immediate derivatives in a wider range of catalytic systems is an area of growing interest. The inherent C2 symmetry and the presence of two stereogenic centers make it an attractive scaffold for the design of new chiral ligands for asymmetric catalysis. nih.gov
Future research is expected to explore the following avenues:
Development of Novel Chiral Ligands: Moving beyond the well-known pyrrolidine (B122466) derivatives, researchers are likely to design and synthesize new classes of ligands based on the this compound backbone. These could include diphosphines, diamines, and other bidentate ligands with varied electronic and steric properties. ucd.ie The modular nature of the diol allows for systematic modifications to fine-tune the ligand's performance in specific catalytic reactions. core.ac.uk
Application in a Broader Range of Asymmetric Reactions: New ligands derived from this compound could find applications in a variety of metal-catalyzed asymmetric transformations, such as hydrogenations, allylic alkylations, and Diels-Alder reactions. chiralpedia.com The C2 symmetry of these ligands can be advantageous in creating a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity. nih.gov
Organocatalysis: The diol itself or its simple derivatives could potentially act as chiral organocatalysts, for example, in activating reagents through hydrogen bonding. Chiral diols are known to be effective organocatalysts in various reactions, and this potential remains largely unexplored for this compound. acs.org
Design and Synthesis of Functionalized Derivatives with Enhanced Stereochemical Control
The ability to introduce specific functional groups onto the this compound scaffold is crucial for developing new derivatives with tailored properties and enhanced stereochemical control in catalytic applications. The C2-symmetric nature of the diol provides a robust framework for creating highly organized chiral environments.
Future research directions in this area include:
Synthesis of Sterically and Electronically Tuned Ligands: By modifying the phenyl groups of the diol with various substituents, it is possible to create a library of ligands with different steric and electronic properties. This "ligand tuning" is a powerful strategy for optimizing the enantioselectivity of a catalytic reaction. For instance, introducing bulky groups can create a more sterically demanding chiral pocket, while electron-donating or -withdrawing groups can influence the electronic properties of the metal center.
Development of Modular Ligand Synthesis: Creating efficient and flexible synthetic routes to a variety of functionalized derivatives is a key goal. This would allow for the rapid generation and screening of new ligands for specific catalytic applications. core.ac.uk The conversion of the diol to a dimesylate, for example, provides a versatile intermediate for the introduction of various nucleophiles.
Computational Design of Novel Derivatives: Molecular modeling and computational chemistry can be employed to design new derivatives of this compound with improved catalytic performance. By simulating the transition states of catalytic reactions, researchers can predict which structural modifications are most likely to lead to higher enantioselectivity.
| Derivative Type | Potential Application | Rationale for Enhanced Stereocontrol |
| Diphosphine Ligands | Asymmetric Hydrogenation | Rigid backbone and tunable electronic properties of phosphorus atoms. |
| Diamine Ligands | Asymmetric Transfer Hydrogenation | Formation of stable chelate complexes with well-defined chirality. |
| Crown Ether Analogs | Enantioselective Recognition | Pre-organized binding sites for chiral substrates. |
Integration into Advanced Materials Science Research (e.g., as chiral components in polymers or liquid crystals)
The unique stereochemical properties of this compound make it a promising candidate for incorporation into advanced materials, imparting chirality and influencing the material's macroscopic properties.
Chiral Dopants in Liquid Crystals:
Chiral molecules, known as chiral dopants, can be added to achiral nematic liquid crystals to induce a helical twisting of the liquid crystal molecules, resulting in a cholesteric (or chiral nematic) phase. dakenchem.com The ability of a chiral dopant to induce this twist is quantified by its helical twisting power (HTP). The C2-symmetric structure of this compound, with its well-defined stereochemistry, makes it an excellent candidate for a chiral dopant. mdpi.com
Future research in this area will likely involve:
Synthesis of Diol-Based Liquid Crystal Dopants: The diol can be functionalized with mesogenic (liquid-crystal-like) groups to enhance its compatibility with the host liquid crystal and potentially increase its HTP.
Investigation of Structure-Property Relationships: By systematically modifying the structure of the diol and its derivatives, researchers can study how changes in molecular structure affect the HTP and other properties of the resulting cholesteric liquid crystal. mdpi.com This understanding is crucial for the design of new chiral dopants for advanced display technologies.
Chiral Components in Polymers:
The incorporation of chiral units into polymer backbones can lead to the formation of helical polymer chains and materials with unique chiroptical properties. This compound can be used as a chiral monomer in polymerization reactions to create such chiral polymers.
Emerging research in this field may focus on:
Synthesis of Chiral Polyesters and Polyurethanes: The diol functionality of this compound allows for its incorporation into polyesters and polyurethanes through condensation polymerization with appropriate co-monomers.
Chiral Recognition and Separation: Chiral polymers derived from this diol could be used as stationary phases in chromatography for the separation of enantiomers. The well-defined chiral cavities within the polymer matrix can lead to differential interactions with the enantiomers of a racemic mixture.
Chiroptical Materials: These chiral polymers may exhibit interesting chiroptical properties, such as circular dichroism and circularly polarized luminescence, making them potentially useful in optical devices and sensors.
Q & A
Basic Questions
Q. What are the primary synthetic routes for (1S,4S)-1,4-diphenylbutane-1,4-diol, and how do reaction conditions influence yield and stereochemistry?
- Synthetic Routes : The compound can be synthesized via catalytic hydrogenation of ketone precursors or asymmetric reduction using chiral catalysts. For example, palladium on carbon (Pd/C) under hydrogen gas has been employed in similar diol syntheses to achieve high yields . Enantioselective methods often utilize chiral ligands, such as phosphine-based catalysts, to control stereochemistry .
- Key Factors :
- Catalyst Selection : Ligands like BINAP or Josiphos enhance enantiomeric excess (ee) by stabilizing transition states .
- Temperature : Lower temperatures (e.g., 0–25°C) reduce side reactions and improve stereochemical fidelity .
- Solvent Polarity : Polar aprotic solvents (e.g., THF) favor nucleophilic interactions, while non-polar solvents may alter reaction kinetics .
Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H and 13C NMR identify proton environments and carbon frameworks. Coupling constants (J values) in 1H NMR reveal spatial relationships between hydrogens, critical for confirming stereochemistry .
- 2D Techniques (COSY, HMBC, HSQC) : Resolve complex coupling networks and assign quaternary carbons .
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess (ee) in the synthesis of this compound, and what role do chiral catalysts play?
- Catalyst Design : Chiral catalysts, such as Ru-BINAP complexes, induce asymmetric induction during ketone reductions. For example, hydrogenation of α,β-unsaturated ketones with these catalysts achieves >95% ee in similar diols .
- Kinetic Control : Lowering reaction temperatures slows competing pathways, favoring the desired stereoisomer .
- Ligand Screening : Systematic testing of ligands (e.g., Salen, TADDOL) identifies optimal stereochemical outcomes. Computational modeling (DFT) can predict ligand efficacy .
Q. In total synthesis applications, how does the stereochemistry of this compound influence its reactivity as a chiral building block?
- Diastereoselectivity : The compound’s rigid 1,4-diphenyl backbone directs nucleophilic attacks to specific positions. For instance, in the synthesis of terpenoids, its stereochemistry dictates the configuration of subsequent chiral centers .
- Protecting Group Strategy : Selective protection of hydroxyl groups (e.g., silylation or acetylation) enables stepwise functionalization. For example, benzyl ether protection preserves one hydroxyl for later oxidation .
Q. How should researchers address contradictory data regarding reaction outcomes of this compound under varying conditions?
- Variable Analysis : Systematically test parameters like solvent (polar vs. non-polar), temperature, and catalyst loading. For example, conflicting yields in hydrogenation may arise from solvent-dependent catalyst poisoning .
- Mechanistic Studies : Isotopic labeling (e.g., D2O quenching) or in situ IR spectroscopy can track intermediate formation and identify rate-limiting steps .
- Reproducibility Protocols : Standardize reaction setups (e.g., degassing solvents, inert atmospheres) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
